2,3-Dichlorobenzylzinc chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3-Dichlorobenzylzinc chloride is an organozinc compound with the molecular formula C7H5Cl3Zn. It is commonly used in organic synthesis, particularly in cross-coupling reactions. This compound is known for its reactivity and ability to form carbon-carbon bonds, making it a valuable reagent in the field of synthetic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions: 2,3-Dichlorobenzylzinc chloride can be synthesized through the reaction of 2,3-dichlorobenzyl chloride with zinc in the presence of a suitable solvent such as tetrahydrofuran. The reaction typically requires an inert atmosphere to prevent oxidation and is carried out at room temperature .
Industrial Production Methods: In an industrial setting, the production of this compound involves the use of large-scale reactors and stringent control of reaction conditions to ensure high yield and purity. The process may include steps such as purification through distillation or recrystallization to remove any impurities .
Chemical Reactions Analysis
Types of Reactions: 2,3-Dichlorobenzylzinc chloride primarily undergoes cross-coupling reactions, such as the Suzuki-Miyaura coupling, where it reacts with aryl or vinyl halides in the presence of a palladium catalyst to form biaryl compounds . It can also participate in other types of substitution reactions.
Common Reagents and Conditions:
Suzuki-Miyaura Coupling: Palladium catalyst, base (e.g., potassium carbonate), and a suitable solvent (e.g., tetrahydrofuran).
Substitution Reactions: Various nucleophiles such as amines or alcohols under basic conditions.
Major Products: The major products formed from these reactions are typically biaryl compounds or substituted benzyl derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
2,3-Dichlorobenzylzinc chloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon bonds.
Biology: Employed in the modification of biologically active molecules to study their structure-activity relationships.
Medicine: Utilized in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.
Industry: Applied in the production of fine chemicals and materials with specific properties
Mechanism of Action
The mechanism by which 2,3-dichlorobenzylzinc chloride exerts its effects involves the formation of a reactive organozinc intermediate. This intermediate can undergo transmetalation with a palladium catalyst, followed by reductive elimination to form the desired carbon-carbon bond. The molecular targets and pathways involved in these reactions are primarily related to the catalytic cycle of the palladium catalyst .
Comparison with Similar Compounds
- 2,4-Dichlorobenzyl chloride
- 3,4-Dichlorobenzyl chloride
- 2,6-Dichlorobenzyl chloride
Comparison: 2,3-Dichlorobenzylzinc chloride is unique due to its specific substitution pattern on the benzyl ring, which can influence its reactivity and selectivity in chemical reactions. Compared to other dichlorobenzyl derivatives, it may offer different steric and electronic properties, making it suitable for specific synthetic applications .
Properties
IUPAC Name |
chlorozinc(1+);1,2-dichloro-3-methanidylbenzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5Cl2.ClH.Zn/c1-5-3-2-4-6(8)7(5)9;;/h2-4H,1H2;1H;/q-1;;+2/p-1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AAOHXAHQRNZIHA-UHFFFAOYSA-M |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[CH2-]C1=C(C(=CC=C1)Cl)Cl.Cl[Zn+] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5Cl3Zn |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.